The compound 6-[(2R,5R)-2-methyl-5-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one is a selective androgen receptor modulator (SARM), specifically known as LGD-2941. This compound is part of a class of drugs designed to selectively target androgen receptors, which are critical in various biological processes including muscle growth and bone density maintenance. LGD-2941 was developed by Ligand Pharmaceuticals and TAP Pharmaceuticals and is currently classified as an investigational drug.
The compound was first synthesized as part of research efforts to develop non-steroidal alternatives to anabolic steroids that could provide the benefits of muscle growth without the associated side effects. The structural complexity of LGD-2941 includes a quinoline backbone, which is characteristic of many SARMs.
The synthesis of LGD-2941 involves multi-step organic reactions, typical for complex heterocyclic compounds. While specific synthetic pathways are proprietary, general methods for synthesizing similar compounds may include:
Technical details regarding specific reagents and conditions used in the synthesis of LGD-2941 are not publicly disclosed due to proprietary interests.
The molecular formula for LGD-2941 is , with a molecular weight of approximately 394.31 g/mol. The IUPAC name denotes its complex structure, which includes:
The compound's structure can be represented as follows:
While detailed reaction pathways for LGD-2941 are not widely published, SARMs typically undergo metabolic transformations that include:
The stability and reactivity of LGD-2941 suggest it may participate in various chemical reactions typical for amine and alcohol functionalities within its structure.
LGD-2941 functions by selectively binding to androgen receptors in muscle and bone tissues. This selective action mimics the effects of testosterone without significantly affecting prostate tissue or other androgen-sensitive tissues.
Research indicates that LGD-2941 has a high affinity for androgen receptors (with a value around 1.5 nM), suggesting potent activity in promoting anabolic processes while minimizing side effects commonly associated with traditional anabolic steroids .
Key properties include:
These properties suggest that LGD-2941 is stable under standard conditions but may require specific handling due to its lipophilicity.
LGD-2941 is primarily investigated for its potential applications in:
Research continues into the safety profile and efficacy of LGD-2941 in clinical settings, with ongoing studies aimed at understanding its full therapeutic potential .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3